molecular formula C12H7F3O B6373521 5-(2,6-Difluorophenyl)-2-fluorophenol CAS No. 1261961-23-2

5-(2,6-Difluorophenyl)-2-fluorophenol

Cat. No.: B6373521
CAS No.: 1261961-23-2
M. Wt: 224.18 g/mol
InChI Key: OZRUERJFLHCFCE-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-2-fluorophenol is an organic compound characterized by the presence of fluorine atoms on its phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-difluorophenol with fluorinating agents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

Chemistry

In chemistry, 5-(2,6-Difluorophenyl)-2-fluorophenol is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated phenols with biological targets .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Fluorinated compounds are often explored for their enhanced metabolic stability and bioavailability .

Industry

Industrially, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism by which 5-(2,6-Difluorophenyl)-2-fluorophenol exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Difluorophenyl)-2-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-(2,6-difluorophenyl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-8-5-4-7(6-11(8)16)12-9(14)2-1-3-10(12)15/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRUERJFLHCFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684232
Record name 2',4,6'-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-23-2
Record name 2',4,6'-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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